2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one
説明
特性
IUPAC Name |
2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGQKRBGZEHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reaction Conditions and Optimization
-
Reagents : 2-Aminonicotinonitrile, ethyl acetoacetate, sodium ethoxide (base).
-
Solvent : Ethanol or methanol.
-
Temperature : Reflux (70–80°C).
-
Time : 6–8 hours.
The reaction’s efficiency hinges on the base strength, with sodium ethoxide facilitating deprotonation and cyclization. Substituting ethyl acetoacetate with other β-ketoesters (e.g., methyl acetoacetate) alters steric and electronic effects, marginally affecting yields.
Cyclization of 2-Amino-3-cyano-4-methylpyridine Derivatives
Alternative routes utilize 2-amino-3-cyano-4-methylpyridine as a precursor, which undergoes intramolecular cyclization in acidic or basic media. This method avoids multi-step syntheses and improves atom economy.
Acid-Catalyzed Cyclization
Base-Mediated Cyclization
-
Reagents : Sodium hydroxide (NaOH) in aqueous ethanol.
-
Conditions : 80°C for 3 hours.
Base-mediated pathways generally outperform acid-catalyzed methods due to reduced side reactions, such as hydrolysis of the nitrile group.
Industrial-Scale Synthesis via Continuous Flow Reactors
For large-scale production, continuous flow reactors enhance reproducibility and safety. A representative protocol involves:
| Parameter | Specification |
|---|---|
| Reactant Feed | 2-Aminonicotinonitrile + ethyl acetoacetate (1:1 molar ratio) |
| Catalyst | Sodium ethoxide (10 mol%) |
| Residence Time | 30 minutes |
| Temperature | 120°C |
| Pressure | 10 bar |
| Purity | ≥98% |
This method achieves 85–90% yield, outperforming batch processes by minimizing thermal degradation.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation-Cyclization | 75 | 95 | Moderate | High |
| Acid-Catalyzed Cyclization | 68 | 90 | Low | Moderate |
| Base-Mediated Cyclization | 75 | 93 | Moderate | High |
| Continuous Flow | 90 | 98 | High | High |
The continuous flow method excels in scalability and yield, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Common Issues:
-
Byproduct Formation : Hydrolysis of the nitrile group to carboxylic acids under acidic conditions.
-
Low Cyclization Efficiency : Steric hindrance from bulky substituents.
化学反応の分析
Types of Reactions: Compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can be reduced using specific reducing agents to yield reduced forms.
Substitution: It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.
科学的研究の応用
Chemical Synthesis and Properties
Synthetic Routes:
The synthesis of 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through several methods, including:
- Condensation Reactions: A common method involves the condensation of 2-aminonicotinonitrile with carbonyl compounds under basic conditions. For instance, reacting 2-aminonicotinonitrile with ethyl acetoacetate in the presence of sodium ethoxide yields the desired product.
Chemical Properties:
The compound exhibits various reactivity patterns, including:
- Oxidation: Can be oxidized to form N-oxides.
- Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
- Substitution: Nucleophilic substitution reactions can occur at the 2-position of the molecule.
Biological Applications
Anticancer Activity:
Research indicates that derivatives of 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one exhibit significant anticancer properties. A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some compounds demonstrated selective activity against breast and renal cancer cell lines when screened using the NCI 60 human cancer cell line panel .
Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of specific kinases involved in signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these enzymes, the compounds disrupt phosphorylation processes critical for cancer cell growth.
Other Biological Activities:
In addition to anticancer properties, pyrido[3,4-d]pyrimidine derivatives have been investigated for their potential as:
- Anti-inflammatory Agents: Certain derivatives have shown promising results in reducing inflammation.
- Antimicrobial Agents: Compounds have been tested against various bacterial strains and exhibited significant antibacterial activity .
- Analgesic Activity: Some derivatives were evaluated for pain relief efficacy with results indicating notable analgesic properties compared to standard drugs like aspirin and diclofenac .
Industrial Applications
Agrochemicals:
The compound's structure allows it to serve as a building block for developing agrochemicals aimed at pest control and crop protection. Its ability to interact with biological systems makes it a candidate for creating more effective agricultural products.
Pharmaceutical Development:
Given its biological activities, 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one is being explored as a lead compound for drug development targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases.
Case Studies and Research Findings
作用機序
The mechanism by which compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Pyrido[3,4-d]Pyrimidin-4-One Derivatives
Substituent Position and Complexity :
The 8-position of pyrido[3,4-d]pyrimidin-4-one is frequently modified to enhance target specificity. For example:
- 8-(4-(1-Methylpiperidin-4-yl)pyrazol-1-yl)-3H-pyrido[3,4-d]pyrimidin-4-one (C₁₆H₁₈N₆O) incorporates a piperidine-pyrazole group, likely improving binding to kinase active sites .
- 8-(4-(4-Methoxyphenyl)piperidin-1-yl)ethyl-pyrazol-1-yl derivatives (e.g., 51c, 54c) exhibit enhanced cellular potency due to hydrophobic interactions with receptors .
Table 1: Key Structural and Functional Comparisons
Fused-Ring Analogs: Pyrazolo vs. Pyrido vs. Thieno
Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives :
- Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, C₅H₄N₄O) is a clinically used xanthine oxidase inhibitor for gout treatment. Its pyrazole ring enables strong hydrogen bonding with the enzyme’s active site .
- 3-Amino-6-(4-chlorophenyl)pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (C₁₃H₉ClN₆O₂S) demonstrates xanthine oxidase inhibition comparable to allopurinol, highlighting the impact of thiazole fusion on activity .
Key Differences :
- Pyrido derivatives (e.g., target compound) may exhibit altered pharmacokinetics due to the pyridine ring’s basicity.
- Pyrazolo analogs (e.g., allopurinol) prioritize hydrogen-bonding interactions.
- Thieno derivatives leverage sulfur-mediated hydrophobic interactions.
Antitumor Activity :
- Pyrazolo[3,4-d]pyrimidin-4-ones with aromatic substituents (e.g., 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl derivative) show potent activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM) .
- Pyrido[3,4-d]pyrimidin-4-one derivatives with 8-substituents (e.g., piperidine groups) are hypothesized to target kinases but require further validation .
Antimicrobial and Antiparasitic Activity :
Enzyme Inhibition :
- Allopurinol’s pyrazole core is critical for xanthine oxidase inhibition, while pyrido derivatives may lack this specificity due to structural differences .
Physicochemical and Pharmacokinetic Properties
- Melting Points: Allopurinol melts at 286–287°C, while 2-methyl-pyrido analogs are unreported, though smaller substituents likely reduce melting points .
- Solubility : Bulky 8-substituents (e.g., piperidine-pyrazole) may decrease aqueous solubility compared to the 2-methyl derivative.
- Bioavailability : The target compound’s simpler structure could enhance permeability but may require optimization for target engagement.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one and its analogs?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, pyrido-pyrimidinone cores can be constructed via cyclization of aminopyridine derivatives with carbonyl-containing reagents. Modifications at the 2-position (e.g., methyl groups) may involve alkylation or nucleophilic substitution. A related study on pyrazolo-pyrimidinones used microwave-assisted synthesis to improve yields and reduce reaction times . Characterization often employs -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity .
Q. Which spectroscopic and chromatographic techniques are critical for validating the structural integrity of 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) are essential for confirming molecular formula and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is widely used. Impurity profiling, as seen in pharmaceutical analogs, may require LC-MS to detect trace byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyrido-pyrimidinone derivatives?
- Methodological Answer : Enzymatic inhibition assays (e.g., xanthine oxidase or PDE5 inhibition) are common. For instance, xanthine oxidase activity can be measured spectrophotometrically by monitoring uric acid formation at 295 nm, with allopurinol as a positive control . Cell-based assays (e.g., cytotoxicity using MTT) may follow to assess therapeutic potential .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (using tools like AutoDock Vina) predicts binding modes to target proteins. For PDE5 inhibitors, docking studies revealed critical interactions between pyrazolo-pyrimidinones and the catalytic domain’s hydrophobic pocket, guiding substitutions at the 6-position for improved affinity . MD simulations further assess stability of ligand-receptor complexes .
Q. What experimental strategies address discrepancies between in vitro enzymatic inhibition data and in silico predictions for pyrido-pyrimidinone analogs?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or protein conformational states. Validate in silico models using crystal structures (e.g., PDB entries like 5UB or FO2) . Adjust scoring functions to account for solvation effects or entropy changes. Re-evaluate inhibitory kinetics (e.g., IC under varied buffer systems) to reconcile discrepancies .
Q. How do structural modifications at the 2-methyl position influence the physicochemical properties and pharmacokinetics of pyrido-pyrimidinone derivatives?
- Methodological Answer : The 2-methyl group enhances lipophilicity, which can be quantified via logP calculations (e.g., using XLogP3). However, excessive hydrophobicity may reduce solubility; salt formation (e.g., hydrochloride salts) or PEGylation can improve bioavailability. Stability studies (e.g., under accelerated degradation conditions) assess susceptibility to oxidation or hydrolysis .
Methodological Challenges & Solutions
Q. What approaches optimize the solubility of 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one derivatives without compromising bioactivity?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (e.g., liposomes) enhance aqueous solubility. Introducing hydrophilic groups (e.g., hydroxyl or amine) at peripheral positions can improve solubility while maintaining activity, as demonstrated in pyrazolo-pyrimidinone analogs .
Q. How can researchers mitigate toxicity risks identified in early-stage pyrido-pyrimidinone drug candidates?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
